2-Chloro-3,6-bis(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine can be achieved using 2,6-dichloropyridine as a starting material. Through a series of reactions involving halogenation and interaction with potassium trifluoroacetate, this compound is obtained. The process is noted for its use of relatively inexpensive reagents and moderate reaction conditions, yielding the desired product at a rate of 28% to 53% (Liu Cong, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, and similar compounds, is often analyzed using techniques such as X-ray crystallography. These studies reveal the arrangements of atoms within the molecule and provide insight into the compound's reactivity and interactions with other molecules. While specific studies on 2-Chloro-3,6-bis(trifluoromethyl)pyridine's structure were not identified, related research on pyridine derivatives highlights the importance of molecular structure in determining the chemical properties and potential applications of these compounds.
Chemical Reactions and Properties
2-Chloro-3,6-bis(trifluoromethyl)pyridine participates in various chemical reactions, serving as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. The compound's reactivity with 1,2- and 1,3-bisnucleophiles has been explored, showcasing its utility in organic synthesis (Manjunath Channapur et al., 2019).
Scientific Research Applications
Synthesis and Coordination Chemistry
2-Chloro-3,6-bis(trifluoromethyl)pyridine serves as a precursor in the synthesis of complex ligands for coordination with lanthanide ions. For instance, it has been used to synthesize trifunctional ligands which demonstrated the ability to bind in a tridentate mode to Ln(III) cations, highlighting its utility in creating new coordination complexes with potential applications in materials science and catalysis (Pailloux et al., 2009).
Organic Synthesis and Reactivity
This compound is involved in reactions with alkyllithium reagents, showing directing effects of the trifluoromethyl groups. This aspect is critical for regioselective lithiation, providing an easy access to functionalized trifluoromethylpyridines, which are valuable intermediates in organic synthesis (Porwisiak & Dmowski, 1994).
Material Science
In the field of materials science, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been utilized in the synthesis of novel aromatic polyimides containing both pyridine and fluorine. These polyimides exhibited excellent solubility and good thermal stability, making them promising candidates for high-performance polymer applications (Zhang et al., 2007).
Halogen Exchange Reactions
The compound is also involved in halogen exchange reactions, serving as a starting material for the synthesis of derivatives with potential utility in various synthetic pathways. This highlights its role in facilitating the synthesis of structurally diverse pyridine derivatives through selective halogen substitution (Mongin et al., 1998).
Antimicrobial Research
Furthermore, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been characterized for its potential antimicrobial activities, showcasing the broader implications of this compound beyond purely synthetic applications. This involves exploring its interactions with DNA and investigating its structural and spectroscopic properties to better understand its biological activities (Evecen et al., 2017).
properties
IUPAC Name |
2-chloro-3,6-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMRMHPZYGFIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609139 |
Source
|
Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
CAS RN |
175136-26-2 |
Source
|
Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.